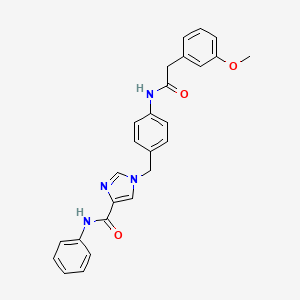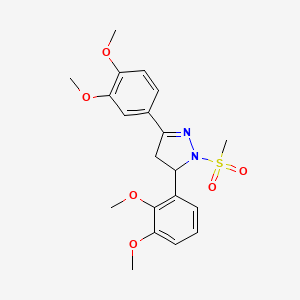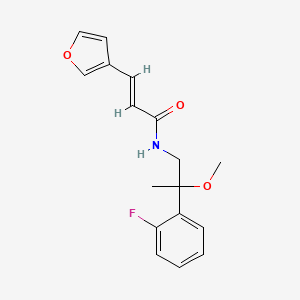
N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)quinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)quinoxaline-2-carboxamide, also known as DTQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. DTQ is a member of the quinoxaline family of compounds, which have been shown to possess a wide range of biological activities, including antitumor, antibacterial, and antiviral properties. In
科学的研究の応用
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have shown potential in the treatment of cancer. They can inhibit the growth of cancer cells and prevent them from spreading .
Anti-Microbial Activity
These compounds have been found to have antimicrobial properties, making them useful in the treatment of various bacterial and fungal infections .
Anti-Convulsant Activity
Quinoxaline derivatives can also act as anti-convulsants, helping to control seizures in conditions like epilepsy .
Anti-Tuberculosis Activity
Some quinoxaline derivatives have shown promise in the treatment of tuberculosis .
Anti-Malarial Activity
These compounds can also be used in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .
Anti-Leishmanial Activity
Quinoxaline derivatives have also been found to have anti-leishmanial activity, making them potentially useful in the treatment of leishmaniasis, a disease caused by the bite of sand flies .
Anti-HIV Activity
These compounds have shown potential in the treatment of HIV, the virus that causes AIDS .
Anti-Inflammatory Activity
Quinoxaline derivatives can also have anti-inflammatory properties, making them useful in the treatment of conditions like arthritis .
作用機序
Target of Action
The primary targets of N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)quinoxaline-2-carboxamide It is known that quinoxaline 1,4-di-n-oxides, a class of compounds to which this compound belongs, can cause dna damage . This suggests that the compound may interact with DNA or associated proteins as its primary targets.
Mode of Action
The exact mode of action of This compound Quinoxaline 1,4-di-n-oxides are known to cause dna damage . This could involve the compound interacting with DNA or associated proteins, leading to disruptions in DNA structure and function.
Biochemical Pathways
The specific biochemical pathways affected by This compound Given that quinoxaline 1,4-di-n-oxides can cause dna damage , it is likely that the compound affects pathways related to DNA repair, replication, and transcription.
Result of Action
The molecular and cellular effects of This compound Given that quinoxaline 1,4-di-n-oxides can cause dna damage , the compound may lead to cell cycle arrest, apoptosis, or other cellular responses to DNA damage.
特性
IUPAC Name |
N-[4-[5-(dimethylcarbamoyl)tetrazol-2-yl]phenyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N8O2/c1-26(2)19(29)17-23-25-27(24-17)13-9-7-12(8-10-13)21-18(28)16-11-20-14-5-3-4-6-15(14)22-16/h3-11H,1-2H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFWVCQZLGTUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2722684.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](2-chlorophenyl)methanamine](/img/structure/B2722686.png)
![2-(4-Bromophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2722687.png)

![N-(1-cyanocyclohexyl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B2722689.png)
![1-(3-phenylpropyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2722690.png)
![N-benzyl-6-[(4-nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2722691.png)
![N-(4-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2722693.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2722694.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2722695.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2722698.png)
![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine](/img/structure/B2722703.png)